molecular formula C14H13ClF3N5O2 B2676737 5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-pyrimidinedione CAS No. 321432-06-8

5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2676737
CAS No.: 321432-06-8
M. Wt: 375.74
InChI Key: KYMKOUNNYMMXPS-UHFFFAOYSA-N
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Description

The compound 5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-pyrimidinedione is a pyrimidinedione derivative characterized by a central pyrimidine-2,4-dione core substituted at position 5 with a piperazino group. This piperazine ring is further linked to a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety. Key properties include:

  • CAS Number: 321432-02-4
  • Molecular Formula: C₁₆H₁₈ClF₃N₆O₂
  • Molecular Weight: 418.8 g/mol
  • Structural Features: Pyrimidinedione core: A bicyclic structure with two keto groups at positions 2 and 2. 3-Chloro-5-(trifluoromethyl)pyridine: Introduces electron-withdrawing groups (Cl, CF₃) that influence electronic and steric properties .

This compound’s design suggests applications in medicinal chemistry (e.g., enzyme inhibition) or agrochemicals, given the prevalence of pyridinyl-piperazino motifs in bioactive molecules .

Properties

IUPAC Name

5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N5O2/c15-9-5-8(14(16,17)18)6-19-11(9)23-3-1-22(2-4-23)10-7-20-13(25)21-12(10)24/h5-7H,1-4H2,(H2,20,21,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMKOUNNYMMXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CNC(=O)NC2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-pyrimidinedione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyrimidinedione core: This can be achieved through a cyclization reaction involving urea derivatives and diketones under acidic or basic conditions.

    Introduction of the piperazino group: This step involves the nucleophilic substitution of a halogenated pyrimidinedione with piperazine, usually in the presence of a base such as potassium carbonate.

    Attachment of the pyridinyl moiety: The final step involves the coupling of the piperazino-substituted pyrimidinedione with a chlorinated and trifluoromethylated pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it could bind to a receptor and modulate signal transduction pathways, ultimately affecting cellular functions.

Comparison with Similar Compounds

Structural Analogs with Pyrimidinedione Cores

5-Acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione
  • Key Differences: Substituent at position 1: Acetyl and methylamino groups replace the piperazino linkage.
5-Methyl-3-(3-{4-[2-(2,2,2-trifluoroethoxy)phenyl]-1-piperazinyl}propyl)-2,4(1H,3H)-pyrimidinedione
  • Key Differences: Trifluoroethoxy-phenyl group replaces the pyridinyl moiety. Impact: Enhanced lipophilicity (logP ~3.9 vs.
Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)
  • Key Differences: Substituents: Bromo and alkyl groups instead of piperazino-pyridinyl. Application: Herbicide targeting photosystem II.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight Core Structure Key Substituents logP (Predicted)
Target Compound 418.8 Pyrimidinedione Piperazino-pyridinyl (Cl, CF₃) ~3.5
5-Acetyl-1-[[...]-pyrimidinedione N/A Pyrimidinedione Acetyl, methylamino-pyridinyl ~3.2
5-Methyl-3-(3-{4-[...]propyl)-pyrimidinedione ~418.8 Pyrimidinedione Piperazino-trifluoroethoxy-phenyl ~3.9
Bromacil 259.1 Pyrimidinedione Bromo, methyl, isobutyl ~2.1

Compounds with Shared Piperazino-Pyridinyl Motifs

3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one
  • Key Differences: Cyclohexenone core replaces pyrimidinedione. Molecular weight (387.84) is lower, suggesting better bioavailability .
4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-piperazino}aniline hydrochloride
  • Key Differences :
    • Aniline group instead of pyrimidinedione.
    • Application : Intermediate in drug synthesis. The primary amine may facilitate conjugation or salt formation .

Table 2: Piperazino-Pyridinyl Derivatives

Compound Name Core Structure Molecular Weight Key Functional Groups Potential Applications
Target Compound Pyrimidinedione 418.8 Keto groups, piperazino Enzyme inhibition, agrochemicals
3-{4-[...]-cyclohexen-1-one Cyclohexenone 387.84 Enone, piperazino Anticancer, anti-inflammatory
4-{4-[...]aniline hydrochloride Aniline 393.24 Primary amine, piperazino Pharmaceutical intermediate

Agrochemical Compounds with Trifluoromethylpyridine Moieties

Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid)
  • Key Differences: Propanoic acid backbone instead of pyrimidinedione. Application: Herbicide targeting acetyl-CoA carboxylase. The trifluoromethylpyridine group enhances target binding and metabolic stability .
Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid)
  • Key Differences: Lacks the chloro substituent on the pyridine ring.

Biological Activity

5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-pyrimidinedione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperazine ring and a trifluoromethyl group, suggest various biological activities. This article delves into the compound's synthesis, mechanism of action, and biological activities based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the following molecular formula:

C20H19ClF3N4O2C_{20}H_{19}ClF_3N_4O_2

Structural Characteristics

  • Piperazine Ring : Enhances solubility and bioavailability.
  • Trifluoromethyl Group : Increases lipophilicity and may improve binding affinity to biological targets.
  • Chlorinated Pyridine : Potentially increases the compound's reactivity and interaction with enzymes.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyridine Ring : Chlorination and trifluoromethylation of a pyridine precursor.
  • Piperazine Formation : Cyclization of diamines.
  • Coupling Reactions : Coupling the chlorinated pyridine with the piperazine ring using palladium catalysts.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl and chlorinated groups enhance its binding affinity. The mechanism may involve:

  • Enzyme Inhibition : Competitive inhibition of key enzymes in metabolic pathways.
  • Receptor Modulation : Alteration of receptor activity leading to downstream biological effects.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer).
  • IC50 Values : Some derivatives demonstrate IC50 values in the low micromolar range, indicating significant potency.

Antimicrobial Properties

The compound has shown promising results in inhibiting bacterial growth:

  • Tested Strains : E. coli, S. aureus.
  • Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.

Other Biological Activities

Preliminary studies suggest potential anti-inflammatory and analgesic properties, warranting further investigation into these effects.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMDA-MB-2311.35 ± 0.42
AnticancerA5490.008 ± 0.001
AntimicrobialE. coli10
AntimicrobialS. aureus12

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of various analogs derived from this compound on multiple cancer cell lines.
    • Results indicated that certain analogs not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.
  • Case Study on Antimicrobial Effects :
    • Another study focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • The results demonstrated that the compound could effectively inhibit bacterial growth at concentrations that did not affect human cell viability.

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